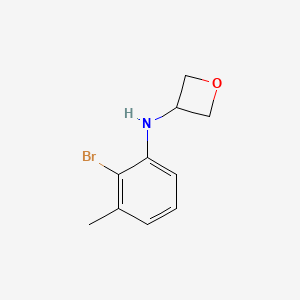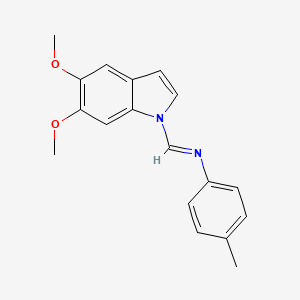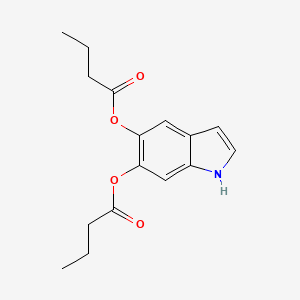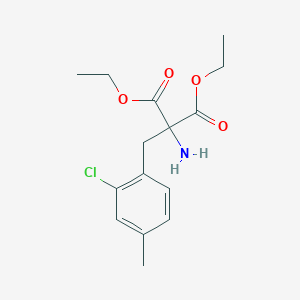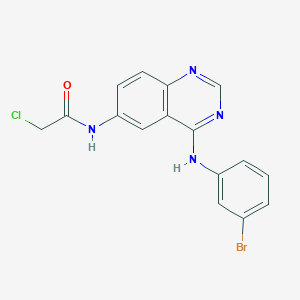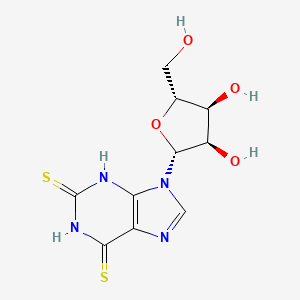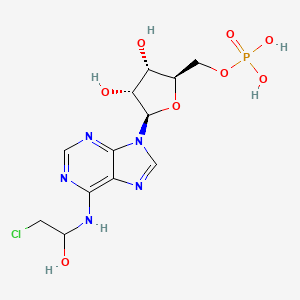![molecular formula C14H20N2 B12932099 4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12932099.png)
4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine is a chemical compound with the molecular formula C14H20N2 and a molecular weight of 216.32 g/mol . This compound features a bicyclo[2.2.2]octane core structure with an aminophenyl group attached, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the aminophenyl group: This step involves the functionalization of the bicyclo[2.2.2]octane core with an aminophenyl group through a series of substitution reactions.
Purification and isolation: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity
Chemical Reactions Analysis
4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. .
Scientific Research Applications
4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The bicyclo[2.2.2]octane core provides structural stability and influences the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine can be compared with other similar compounds, such as:
4-(4-Hydroxyphenyl)bicyclo[2.2.2]octan-1-amine: This compound has a hydroxy group instead of an amino group, leading to different chemical and biological properties.
4-(4-Methylphenyl)bicyclo[2.2.2]octan-1-amine:
4-(4-Nitrophenyl)bicyclo[2.2.2]octan-1-amine: The nitro group introduces different electronic effects, influencing the compound’s reactivity and interactions.
Properties
Molecular Formula |
C14H20N2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
4-(4-aminophenyl)bicyclo[2.2.2]octan-1-amine |
InChI |
InChI=1S/C14H20N2/c15-12-3-1-11(2-4-12)13-5-8-14(16,9-6-13)10-7-13/h1-4H,5-10,15-16H2 |
InChI Key |
KMLLEDLJSPPPOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)C3=CC=C(C=C3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


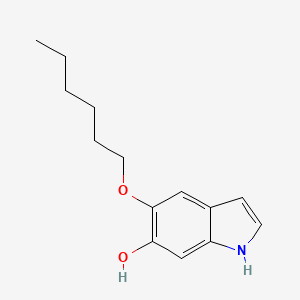
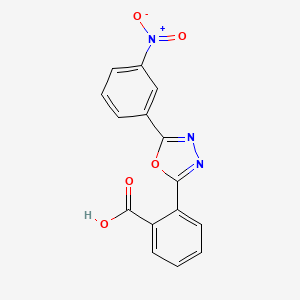
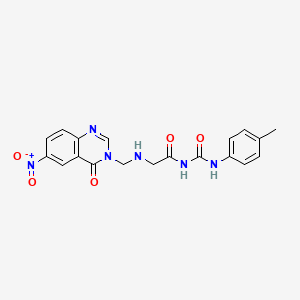
![5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfonothioyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12932028.png)
